Ethyl 3-hydroxyhexanoate - 2305-25-1

Ethyl 3-hydroxyhexanoate

Catalog Number: EVT-317298
CAS Number: 2305-25-1
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-hydroxyhexanoate is a volatile organic compound frequently found in nature. It is a colorless liquid with a fruity, apple-like aroma [, ]. This ester is naturally present in various fruits like tamarillos [], caja fruits [], yellow mombin fruits [], and blackberries []. Its presence has also been identified in orange juice [, , , ], blood orange juice [], and banana fruit paste []. Due to its pleasant aroma, ethyl 3-hydroxyhexanoate is often a component of commercially produced fruit essences used as food additives [, , ]. In scientific research, it is primarily studied for its contribution to the characteristic aroma profiles of various fruits and their derived products, as well as its potential as an antiviral agent.

Synthesis Analysis
  • Yeast Reduction: Commercially available ethyl 3-oxohexanoate can be reduced using baker's yeast to yield (3S)-ethyl 3-hydroxyhexanoate []. This method utilizes the stereoselective enzymatic activity of yeast to produce the desired enantiomer.
  • Condensation Reaction: A more complex synthesis involves the condensation of a benzylic anion derived from ethyl 2,3,4-trimethoxy-6-methylbenzoate with a modified (R)-ethyl 3-hydroxyhexanoate []. This method often employs a multi-step approach and requires specific reagents and reaction conditions.
Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid [, ]
  • Aroma: Fruity, apple-like [, ]
Applications
  • Food Industry: Ethyl 3-hydroxyhexanoate is widely used as a flavoring agent in the food industry due to its pleasant fruity, apple-like aroma. It is a common component of commercial banana essence [] and is used to enhance the flavor of various food products, especially those aiming to mimic the taste of natural fruits like oranges [].
  • Beverage Industry: Similar to its application in food, ethyl 3-hydroxyhexanoate is employed to improve the aroma profile of various beverages, including citrus juices [].
  • Flavor and Fragrance Research: The compound serves as a valuable tool for researchers studying the flavor profiles of different fruits. It is frequently identified and quantified in studies analyzing the volatile compounds present in various fruits like tamarillos [], caja fruits [], yellow mombin fruits [], and blackberries [], contributing to a deeper understanding of the sensory characteristics of these fruits.
  • Antiviral Research: Ethyl 3-hydroxyhexanoate has shown promise as a potential antiviral agent against Coxsackievirus B (CVB) infection []. Its ability to inhibit viral RNA replication makes it a subject of interest for developing new antiviral therapies.

Methyl Hexanoate

  • Compound Description: Methyl hexanoate is a fatty acid ester commonly found in fruits and acts as a volatile flavor compound. [, ]
  • Relevance: Both Methyl hexanoate and Ethyl 3-hydroxyhexanoate contribute to the aroma profile of various fruits. While structurally similar, Methyl hexanoate lacks the hydroxyl group present in Ethyl 3-hydroxyhexanoate. [, ]

(E)-Hex-2-enal

  • Compound Description: (E)-Hex-2-enal is an unsaturated aldehyde contributing to the aroma of various fruits, including tamarillo. []
  • Relevance: Like Ethyl 3-hydroxyhexanoate, (E)-Hex-2-enal is a volatile flavor compound found in fruits. They differ structurally, with (E)-Hex-2-enal containing an aldehyde group compared to the ester and hydroxyl groups of Ethyl 3-hydroxyhexanoate. []

(Z)-Hex-3-en-1-ol

  • Compound Description: (Z)-Hex-3-en-1-ol is an unsaturated alcohol found in various fruits, contributing to their aroma. []
  • Relevance: Similar to Ethyl 3-hydroxyhexanoate, (Z)-Hex-3-en-1-ol is a volatile constituent of fruits. Structurally, (Z)-Hex-3-en-1-ol is an alcohol with a double bond, differing from the ester and hydroxyl group combination in Ethyl 3-hydroxyhexanoate. []

Eugenol

  • Compound Description: Eugenol is a phenolic compound found in various plants, including tamarillo, contributing to their aroma and possessing potential biological activities. []

4-Allyl-2,6-dimethoxyphenol

  • Compound Description: 4-Allyl-2,6-dimethoxyphenol is a phenolic compound found in tamarillo, contributing to its aroma profile. []

Butan-2-ol

  • Compound Description: Butan-2-ol is an alcohol found in caja fruit and exists as a racemic mixture. []
  • Relevance: Both Butan-2-ol and Ethyl 3-hydroxyhexanoate are volatile constituents of fruits. Structurally, Butan-2-ol is a simpler alcohol, lacking the ester and hydroxyl group combination of Ethyl 3-hydroxyhexanoate. []

Methyl 3-hydroxybutanoate

  • Compound Description: Methyl 3-hydroxybutanoate is a chiral compound found in tamarillo fruit, existing as a mixture of enantiomers. []

3-Hydroxybutyric Acid

  • Compound Description: 3-Hydroxybutyric acid is a chiral compound used as a starting material in the synthesis of substituted 2-oxetanones. []

3-Hydroxyhexanoic Acid

  • Compound Description: 3-Hydroxyhexanoic acid is a chiral compound used as a starting material in the synthesis of substituted 2-oxetanones. []
  • Relevance: 3-Hydroxyhexanoic acid is the parent acid of Ethyl 3-hydroxyhexanoate. They share a similar structure, with the difference being the ester group in Ethyl 3-hydroxyhexanoate. []

γ-Hexalactone

  • Compound Description: γ-Hexalactone is a cyclic ester identified as a major volatile product in Spondias mombin fruit. []

2(5H)-Furanone

  • Compound Description: 2(5H)-Furanone is a cyclic ether and a major volatile compound identified in Spondias mombin fruit. []
  • Relevance: Like Ethyl 3-hydroxyhexanoate, 2(5H)-Furanone contributes to the aroma profile of fruits. They differ significantly in structure, with 2(5H)-Furanone being a cyclic ether while Ethyl 3-hydroxyhexanoate is a straight-chain ester with a hydroxyl group. []

Methyl Hexadecanoate

  • Compound Description: Methyl hexadecanoate is a fatty acid methyl ester identified as a major volatile product in Spondias mombin fruit. []
  • Relevance: Both Methyl hexadecanoate and Ethyl 3-hydroxyhexanoate contribute to fruit aroma. Structurally, Methyl hexadecanoate is a saturated fatty acid ester while Ethyl 3-hydroxyhexanoate is a shorter, unsaturated ester with a hydroxyl group. []

Ethyl Butyrate

  • Compound Description: Ethyl butyrate is an ester found in orange essence and juice and is considered a significant contributor to their aroma. [, , , ]
  • Relevance: Ethyl butyrate and Ethyl 3-hydroxyhexanoate are both esters found in citrus fruits, contributing to their aroma. They differ in structure due to the presence of the hydroxyl group and the longer carbon chain in Ethyl 3-hydroxyhexanoate. [, , , ]

Octanal

  • Compound Description: Octanal is an aldehyde found in orange essence and contributes to its characteristic aroma. []
  • Relevance: Octanal, like Ethyl 3-hydroxyhexanoate, is a volatile compound found in fruits. They differ structurally, with Octanal being an aldehyde and Ethyl 3-hydroxyhexanoate being an ester with a hydroxyl group. []

Linalool

  • Compound Description: Linalool is a terpene alcohol commonly found in citrus fruits and contributes significantly to their aroma. [, , , ]

Octanol

  • Compound Description: Octanol is a long-chain alcohol found in orange essence and contributes to its aroma. []
  • Relevance: Similar to Ethyl 3-hydroxyhexanoate, Octanol is a volatile compound found in orange essence. They differ in their chemical structures, with Octanol being a simple alcohol and Ethyl 3-hydroxyhexanoate being an ester with a hydroxyl group. []

Neral

  • Compound Description: Neral is an aldehyde and a monoterpenoid, contributing to the aroma of orange essence. []

Geranial

  • Compound Description: Geranial is an aldehyde and a monoterpenoid, contributing to the aroma of orange essence. []

Ethyl 3-hydroxybutanoate

  • Compound Description: Ethyl 3-hydroxybutanoate is a chiral compound found in caja fruit and exists as a mixture of enantiomers. []
  • Relevance: Ethyl 3-hydroxybutanoate is structurally very similar to Ethyl 3-hydroxyhexanoate, with the main difference being the shorter carbon chain in Ethyl 3-hydroxybutanoate. Both are chiral esters with a hydroxyl group at the beta carbon. []

Butyl Butanoate

  • Compound Description: Butyl butanoate is an ester found in caja fruit and contributes to its aroma. []

Butyl 3-hydroxybutanoate

  • Compound Description: Butyl 3-hydroxybutanoate is an ester found in caja fruit and contributes to its aroma. []
  • Relevance: Butyl 3-hydroxybutanoate and Ethyl 3-hydroxyhexanoate are both esters with a hydroxyl group, contributing to fruit aroma. The main structural difference lies in the longer carbon chain and the position of the ester bond in Ethyl 3-hydroxyhexanoate. []

Isoamyl acetate

  • Compound Description: Isoamyl acetate is an ester identified as a major aroma-active component in commercial banana essence. []
  • Relevance: Both Isoamyl acetate and Ethyl 3-hydroxyhexanoate contribute to the aroma of fruits. Structurally, Isoamyl acetate is a branched ester, while Ethyl 3-hydroxyhexanoate is a straight-chain ester with a hydroxyl group. []

Properties

CAS Number

2305-25-1

Product Name

Ethyl 3-hydroxyhexanoate

IUPAC Name

ethyl 3-hydroxyhexanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)OCC)O

Solubility

insoluble in water and oils

Canonical SMILES

CCCC(CC(=O)OCC)O

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